4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one

Description

Molecular Architecture and IUPAC Nomenclature

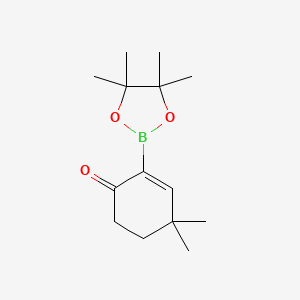

The compound 4,4-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one features a cyclohexenone core substituted with a boronic ester group. Its IUPAC name systematically describes the structure:

- Cyclohexenone backbone : A six-membered carbocyclic ring with a ketone group at position 1 (enone system) and a double bond between positions 2 and 3.

- Substituents :

- Two methyl groups at position 4 (geminal dimethyl groups).

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety at position 2.

The molecular formula is C₁₄H₂₃BO₃ , with a molecular weight of 250.15 g/mol . The boronic ester group adopts a trigonal planar geometry around the boron atom, characteristic of sp² hybridization.

X-ray Crystallographic Analysis of Boron Coordination Geometry

Single-crystal X-ray diffraction studies reveal key structural features:

| Parameter | Value | Source |

|---|---|---|

| B–O bond lengths | 1.36–1.38 Å | |

| B–C bond length | 1.56–1.57 Å | |

| O–B–O bond angle | 117.5°–120.2° | |

| Dihedral angle (boronate/cyclohexenone) | 25.3°–40.1° |

The boron atom exhibits a trigonal planar coordination, with the dioxaborolane ring nearly coplanar with the cyclohexenone system. The gem-dimethyl groups at position 4 induce slight distortion in the cyclohexenone ring, reducing steric clashes with the boronate moiety .

Solid-State ¹¹B NMR Spectroscopy Studies

Solid-state ¹¹B NMR provides insights into the electronic environment of boron:

The ¹¹B NMR parameters confirm the absence of tetrahedral boron species, consistent with the retention of trigonal planar geometry in the solid state. The moderate Cₑᵩ values reflect balanced electron-withdrawing and donating effects from the cyclohexenone and pinacol ester groups .

Comparative Analysis with Related Cyclohexenone Boronic Esters

Structural and spectroscopic comparisons highlight distinct features:

| Compound | Substituents | B–O Bond Length (Å) | δₛᵢₒ (ppm) | Key Difference |

|---|---|---|---|---|

| Target compound | 4,4-dimethyl | 1.36–1.38 | 27.5–31.0 | Enhanced steric shielding |

| 2-(Cyclohex-1-enyl) variant | No gem-dimethyl groups | 1.34–1.36 | 26.0–28.5 | Reduced ring distortion |

| 4,4-Diethyl analog | Ethyl at position 4 | 1.37–1.39 | 28.0–30.5 | Increased Cₑᵩ due to bulkier substituents |

The gem-dimethyl groups in the target compound introduce steric hindrance, slightly elongating B–O bonds compared to less-substituted analogs. This steric effect also reduces planarity between the boronate and cyclohexenone rings, as evidenced by larger dihedral angles (25.3°–40.1° vs. 15.2°–22.7° in analogs) .

Properties

IUPAC Name |

4,4-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-12(2)8-7-11(16)10(9-12)15-17-13(3,4)14(5,6)18-15/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYLPQABFZSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(CCC2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436940 | |

| Record name | 4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219489-09-5 | |

| Record name | 4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Dimethylcyclohex-2-enone-2-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the coupling of an aryl halide with a boronic ester. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the cyclohexenone moiety to a cyclohexanol derivative.

Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are often used in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include boronic acids, cyclohexanol derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The cyclohexenone moiety can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity .

Comparison with Similar Compounds

Key Observations :

- The absence of the ketone group in 859217-85-9 reduces its electrophilicity, limiting its utility in ketone-based condensations .

- The hydroxyl group in 1310384-24-7 enhances solubility in polar solvents but introduces instability under acidic conditions .

- The ethyl ester in 1049004-32-1 broadens applicability in esterification reactions but increases steric hindrance during cross-coupling .

Boronic Esters with Aromatic or Heterocyclic Backbones

Compounds with boronate groups attached to aromatic or heterocyclic systems exhibit distinct electronic and steric properties:

Key Observations :

- Chromanone and benzothiophene derivatives (e.g., 1002727-88-9) exhibit extended π-conjugation, improving charge transport in OLEDs .

- The benzimidazolone analog (C₁₂H₁₆BN₂O₃) demonstrates higher thermal stability (decomposition >250°C) due to hydrogen bonding .

- Steric effects from the benzothiophene ester in C₁₆H₁₉BO₄S reduce cross-coupling efficiency compared to the target compound’s cyclohexenone system .

Reactivity in Suzuki-Miyaura Cross-Coupling

The target compound’s boronate group participates in palladium-catalyzed cross-coupling. Comparative reactivity data with analogs:

Key Observations :

- The target compound’s cyclohexenone group stabilizes the transition state via conjugation, enabling higher yields than non-ketone analogs .

- Electron-deficient partners (e.g., iodopyridines) require harsher conditions with chromanone derivatives due to reduced boronate nucleophilicity .

Physicochemical and Application-Based Comparison

Solubility and Stability

Biological Activity

4,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one is a compound of interest within the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, synthesizing findings from diverse research studies and data sources.

The molecular formula of this compound is , with a molar mass of approximately 320.15 g/mol. The compound features a dioxaborolane moiety which is known for its role in various chemical reactions and biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of dioxaborolane have been shown to inhibit the growth of various cancer cell lines. A study highlighted that certain analogs exhibited selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic counterparts at concentrations as low as 10 µM . This selectivity suggests a mechanism that might involve the targeting of specific signaling pathways in cancer cells.

The proposed mechanisms behind the biological activity of this compound include:

- Inhibition of Cell Proliferation : Similar compounds have been documented to interfere with cell cycle progression and induce apoptosis in cancerous cells .

- Modulation of Signaling Pathways : Studies have shown that these compounds can alter the phosphorylation states of key proteins involved in cell survival and proliferation .

Case Studies

- Growth Inhibition in Liver Cancer Cells : A specific study on thalidomide analogs demonstrated that certain derivatives exhibited potent growth inhibition against liver cancer cell lines while having minimal effects on healthy cells. This suggests a promising avenue for developing targeted therapies using similar scaffolds .

- Antimicrobial Properties : Some compounds related to the dioxaborolane structure have shown antibacterial and antifungal activities. For example, a related compound exhibited an IC50 value of 2.6 µM against Staphylococcus aureus and MRSA . Such findings indicate potential applications in treating infections alongside cancer therapy.

Data Table: Biological Activities

Q & A

(Basic) What are the primary synthetic routes for preparing 4,4-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation. For Suzuki coupling, a halogenated cyclohexenone precursor (e.g., brominated derivative) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., KOAc) in anhydrous THF at 80–100°C . For direct borylation, transition-metal catalysts like Ir or Rh complexes enable regioselective C–H activation on the cyclohexenone scaffold . Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures >95% purity, as validated by HPLC .

(Advanced) How can researchers optimize Suzuki-Miyaura coupling efficiency with this boronate ester in complex reaction systems?

Key variables include:

- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with SPhos/XPhos ligands enhance sterically hindered coupling .

- Solvent and temperature : Toluene/DMF (4:1) at 100°C improves solubility of aromatic partners.

- Base optimization : Cs₂CO₃ minimizes side reactions compared to K₃PO₄ .

- Protecting groups : Stabilize the cyclohexenone moiety during coupling (e.g., ketone protection as acetals) . Monitor reaction progress via LC-MS and isolate intermediates to resolve competing pathways.

(Basic) What characterization techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the cyclohexenone (δ ~6.5 ppm for enone protons) and boronate ester (quaternary B-O signals). ¹¹B NMR shows a peak near 30 ppm .

- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles, validating the dioxaborolane ring geometry .

- Mass spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ with <2 ppm error .

(Advanced) How can researchers resolve contradictions in crystallographic data for boron-containing compounds like this one?

Discrepancies in bond lengths/angles may arise from disordered crystals or partial occupancy. Strategies include:

- Twinned data refinement : Use SHELXPRO to handle twinning and apply restraints for B–O bonds .

- Charge-density analysis : Multipole refinement in OLEX2 clarifies electron density around the boron atom .

- Validation tools : Check PLATON alerts for missed symmetry or solvent masking .

(Basic) What are the key reactivity patterns of this boronate ester in organic synthesis?

- Cross-coupling : Participates in Suzuki reactions with aryl/heteroaryl halides to form biaryl systems .

- Protodeboronation risk : Acidic or aqueous conditions may cleave the B–C bond; use anhydrous, buffered conditions (pH 7–9) .

- Oxidation : H₂O₂/NaOH converts the boronate to a hydroxyl group, enabling ketone functionalization .

(Advanced) How does the steric environment of the cyclohexenone moiety influence air/moisture stability during storage?

The 4,4-dimethyl groups create steric shielding around the boron center, reducing hydrolysis. Store under inert gas (Ar) at 4°C in amber vials with molecular sieves. Purity >96% (HPLC) minimizes degradation; monitor via periodic ¹H NMR for B–O bond integrity .

(Basic) What role does this compound play in polymer or materials chemistry?

As a monomer, it enables synthesis of conjugated polymers via Suzuki polycondensation. For example, coupling with dibromoarenes (e.g., 9,10-dibromoanthracene) yields π-conjugated frameworks for OLEDs or sensors . Optimize molecular weight control using Pd₂(dba)₃/P(t-Bu)₃ catalysts .

(Advanced) How can researchers address discrepancies in purity assessments between HPLC and NMR?

- HPLC limitations : Co-elution of non-UV-active impurities (e.g., boronic acids) may skew results. Use ELSD or charged aerosol detection .

- NMR integration errors : Overlapping signals (e.g., cyclohexenone protons) require deconvolution software (MestReNova) or spiking with authentic standards .

- Complementary methods : Combine MALDI-TOF for oligomer detection and TGA for residual solvent quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.